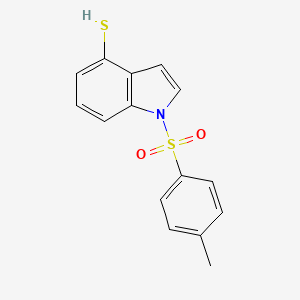
1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol is an organic compound that features both an indole and a sulfonyl group. The indole structure is a common motif in many natural products and pharmaceuticals, while the sulfonyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol typically involves the sulfonylation of an indole derivative. One common method is the reaction of 1H-indole-4-thiol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: The major product is typically a sulfonic acid derivative.
Reduction: The major product is a sulfide.
Substitution: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive sulfonyl group.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The indole moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: This compound is similar in structure but lacks the indole moiety.
1H-Indole-4-thiol: This compound contains the indole and thiol groups but lacks the sulfonyl group.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-1H-indole-4-thiol is unique due to the combination of the indole and sulfonyl groups in a single molecule. This combination imparts unique reactivity and binding properties, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
111509-53-6 |
|---|---|
Fórmula molecular |
C15H13NO2S2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonylindole-4-thiol |
InChI |
InChI=1S/C15H13NO2S2/c1-11-5-7-12(8-6-11)20(17,18)16-10-9-13-14(16)3-2-4-15(13)19/h2-10,19H,1H3 |
Clave InChI |
CGLPYJRBQSTERP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
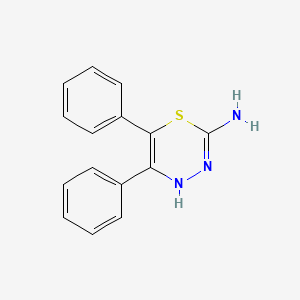
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
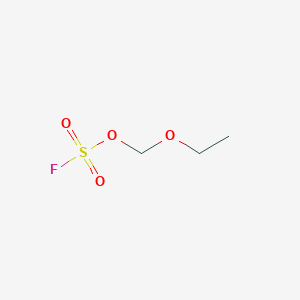

![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
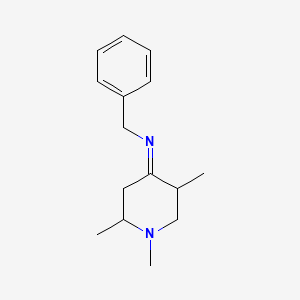
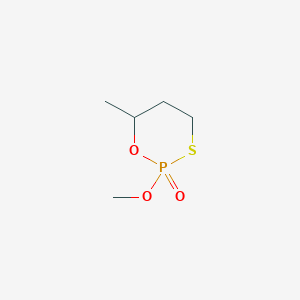

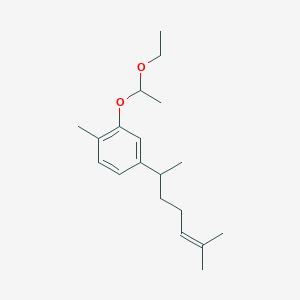
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

